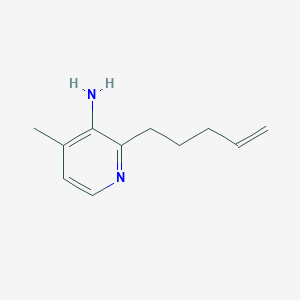

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pent-4-enylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-3-4-5-6-10-11(12)9(2)7-8-13-10/h3,7-8H,1,4-6,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHCVQUJUKKRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)CCCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Amino 4 Methyl 2 4 Penten 1 Yl Pyridine

Retrosynthetic Analysis and Key Disconnection Points for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. lakotalakes.comadvancechemjournal.com For this compound, several logical disconnection points can be identified.

The most strategically sound disconnection is at the C2-position, breaking the carbon-carbon bond between the pyridine (B92270) ring and the 4-pentenyl side chain. This approach simplifies the target molecule into two key fragments: a functionalized pyridine core, specifically a 2-halo-3-amino-4-methylpyridine (A), and a 4-pentenyl organometallic reagent (B). This strategy is advantageous as it allows for the late-stage introduction of the alkenyl side chain onto a pre-assembled, correctly substituted pyridine ring. The synthesis of the key precursor, 3-amino-4-methylpyridine (B17607), becomes a central focus of this strategy.

Alternative disconnections include breaking the C-N bond of the amino group or deconstructing the entire pyridine ring. While viable, these approaches often involve more complex multi-step processes with potential challenges in regioselectivity. Therefore, the C2-alkenyl bond disconnection represents the most convergent and efficient pathway.

Approaches to the Construction of Pyridine Ring Systems with 3-Amino, 4-Methyl, and 2-Alkenyl Substitution

The construction of the pyridine core with the desired substitution pattern can be achieved either by building the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

De novo synthesis of the pyridine ring offers a direct route to highly substituted derivatives. Classic methods such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), provide a foundational approach. ijnrd.org Modern variations allow for the synthesis of asymmetric pyridines. baranlab.org

More contemporary methods offer improved efficiency and substrate scope. These include:

Formal [3+3] Cycloaddition: This organocatalyzed reaction combines enamines with unsaturated aldehydes or ketones to form the pyridine ring, providing rapid access to various tri- or tetrasubstituted pyridines. acs.org

Transition Metal-Catalyzed Cycloadditions: Various transition metals, including ruthenium and nickel, can catalyze cycloaddition reactions to form pyridines. For instance, a [2+2+2] cyclization of a nitrile with two alkyne molecules is a well-established method. ijnrd.orgelsevier.com

Synthesis from Ylidenemalononitriles: A mild, solvent-free methodology allows for the synthesis of multi-substituted amino-nicotinonitriles from ylidenemalononitriles and enamines at room temperature, which can serve as versatile precursors. rsc.orgnih.gov

Condensation of Nitrile Precursors: Open-chain nitrile precursors can be reacted with nitrogen-containing compounds in a cyclization reaction to yield 2-aminopyridine (B139424) derivatives. google.com

These methods provide a toolbox for assembling the pyridine core, though achieving the specific 2-alkenyl, 3-amino, 4-methyl substitution pattern directly from acyclic precursors can be challenging and may require careful selection of starting materials.

Following the primary retrosynthetic strategy, the introduction of the 4-penten-1-yl side chain onto a pre-formed 2-halo-3-amino-4-methylpyridine intermediate is a key step. Transition metal-catalyzed cross-coupling reactions are exceptionally powerful for this transformation. nih.gov The general process involves the reaction of a C(sp²)-halide (the pyridine) with an organometallic reagent in the presence of a palladium or nickel catalyst. nih.gov

Several established cross-coupling reactions are suitable for this purpose:

Suzuki Coupling: Reaction of a 2-bromopyridine (B144113) with a pentenyl boronic acid or ester, catalyzed by a palladium complex.

Negishi Coupling: Utilizes a pentenyl-zinc reagent, which often exhibits high reactivity and functional group tolerance. nih.gov

Kumada Coupling: Employs a pentenyl Grignard reagent (R-MgBr) with a nickel or palladium catalyst.

Hiyama Coupling: Involves the use of an organosilane reagent, activated by a fluoride (B91410) source. organic-chemistry.org

These reactions typically proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.

| Coupling Reaction | Pyridine Substrate | Alkenyl Partner | Typical Catalyst |

| Suzuki | 2-Bromo-3-amino-4-methylpyridine | (4-Penten-1-yl)boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) |

| Negishi | 2-Chloro-3-amino-4-methylpyridine | (4-Penten-1-yl)zinc chloride | Pd(PPh₃)₄, NiCl₂(dppp) |

| Kumada | 2-Bromo-3-amino-4-methylpyridine | (4-Penten-1-yl)magnesium bromide | NiCl₂(dppe), Pd(OAc)₂ |

| Hiyama | 2-Iodo-3-amino-4-methylpyridine | (4-Penten-1-yl)trimethoxysilane | Pd(OAc)₂, TBAF |

This table presents potential reaction combinations for the synthesis of the target molecule.

Introducing substituents onto a pre-formed pyridine ring requires careful control of regioselectivity. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents govern the position of incoming groups. rsc.org

Functionalization at C4 (Methyl Group): It is most practical to begin with a starting material that already contains the 4-methyl group, such as 4-picoline (4-methylpyridine). Direct methylation of pyridine is often unselective.

Functionalization at C3 (Amino Group): Placing an amino group at the C3 position is a common synthetic challenge.

Nitration-Reduction: Direct nitration of 4-picoline can yield 3-nitro-4-methylpyridine, albeit often with poor regioselectivity and harsh conditions (e.g., N₂O₅ at -78°C). google.com The nitro group can then be reduced to the desired amine via catalytic hydrogenation (e.g., Pd/C, H₂).

Amination of a Halopyridine: A more controlled method involves the amination of a 3-halo-4-methylpyridine. For example, 3-bromo-4-methylpyridine (B15001) can be converted to 3-amino-4-methylpyridine using ammonia in the presence of a copper catalyst under high temperature and pressure. google.com

Functionalization at C2 (Halogen for Coupling): To enable the cross-coupling reaction described in section 2.2.2, a halogen must be installed at the C2 position.

Directed Ortho-Metalation (DoM): While powerful, DoM strategies on a 3-aminopyridine (B143674) can be complicated by the directing ability of the amino group.

Halogenation of Pyridine N-Oxides: A common strategy is to first form the pyridine N-oxide, which activates the C2 position for electrophilic attack. Subsequent treatment with a halogenating agent (e.g., POCl₃, POBr₃) can install the halogen at C2.

Chlorination of Precursors: Starting from 3-amino-4-methylpyridine, selective chlorination at the C2 position can be achieved using reagents like hydrochloric acid and hydrogen peroxide. google.com

Precursor Synthesis: Advanced Routes for 3-Amino-4-methylpyridine

As established by the retrosynthetic analysis, 3-amino-4-methylpyridine is a pivotal intermediate for the synthesis of the target molecule. Several advanced synthetic routes have been developed for its preparation, often starting from the readily available 4-picoline. google.comgoogle.compatsnap.com

Two primary strategies have emerged for the efficient synthesis of 3-amino-4-methylpyridine from 4-picoline.

Route 1: Halogenation and Amination This traditional route involves a two-step process. First, 4-picoline is halogenated at the 3-position. This can be achieved by reacting 4-picoline with bromine in 20% oleum (B3057394) at high temperatures (160-170°C) to produce 3-bromo-4-methylpyridine in moderate yield (66%). google.com The subsequent step is a nucleophilic aromatic substitution, where the 3-bromo derivative is aminated. This is typically carried out in an autoclave with concentrated ammonia or ammonia gas in a solvent like methanol, using copper sulfate (B86663) as a catalyst at elevated temperatures (160-180°C). This method can produce 3-amino-4-methylpyridine in excellent yields of 90-95%. google.com

Route 2: Boronic Acid Intermediate A more modern and milder approach avoids the harsh conditions of the halogenation/amination sequence. google.compatsnap.com This method also begins with 3-bromo-4-picoline, which is converted into 4-picoline-3-boronic acid. google.com The key innovation is the direct conversion of this boronic acid to 3-amino-4-methylpyridine. The reaction is performed at room temperature by treating the boronic acid with an inorganic ammonia source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, in the presence of a metal oxide catalyst. google.compatsnap.com Various catalysts like copper oxide, cobalt oxide, or silver oxide have been shown to be effective, affording the desired product in high yields (85-95%). google.compatsnap.com This one-step amination process represents a significant improvement in terms of reaction conditions and operational simplicity. google.com

| Method | Starting Material | Key Reagents | Conditions | Yield | Reference |

| Halogenation/Amination | 3-Bromo-4-methylpyridine | 1. Concentrated NH₄OH, CuSO₄2. NH₃ (g), Methanol, CuSO₄ | 1. 180°C, 8h, Autoclave2. 160°C, 8h, 5 atm | 1. 90%2. 95% | google.com |

| Boronic Acid Route | 4-Picoline-3-boronic acid | 1. Ammonium acetate, Cobalt oxide2. Aq. NH₃, Cuprous oxide | 1. Room Temp, 4h2. Room Temp, 2h | 1. 88%2. 95% | google.compatsnap.com |

This interactive table summarizes and compares advanced synthetic routes to the key intermediate, 3-amino-4-methylpyridine.

Reduction Methodologies for Nitro-Pyridines

A common and effective strategy for introducing an amino group onto a pyridine ring is through the reduction of a corresponding nitro-pyridine precursor, in this case, 3-nitro-4-methyl-2-(4-penten-1-yl)pyridine. The reduction of the nitro group is a fundamental transformation in organic synthesis. sci-hub.seacs.org A variety of methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of dissolving metals. acs.orgacs.org

The choice of reducing agent is critical to ensure high yield and chemoselectivity, particularly to avoid the reduction of the pentenyl side chain's double bond. sci-hub.se

Key Reduction Methodologies:

Catalytic Hydrogenation: This is one of the most common methods for nitro group reduction. acs.org Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are frequently employed with hydrogen gas. acs.org For substrates with sensitive functional groups like alkenes, careful selection of the catalyst and reaction conditions is necessary to prevent unwanted side reactions. For instance, sulfided platinum catalysts have been shown to chemoselectively reduce nitro groups in the presence of heteroaryl halides. sci-hub.se

Metal-Based Reductions: Metals like iron (Fe), tin (Sn), and zinc (Zn) in acidic media are classic reagents for converting nitroarenes to anilines. acs.org For example, the reduction of substituted 3-nitropyridines has been achieved using a Zn/NH₄Cl/EtOH system, which can be enhanced by ultrasound irradiation to increase yields. researchgate.net Tin(II) chloride (SnCl₂) is another mild and effective reagent often used for this transformation.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It offers a safer and often more selective alternative to using pressurized hydrogen gas.

Electrochemical Reduction: Electrochemical methods provide a green alternative for the reduction of nitropyridines. This technique can be performed in acidic solutions and avoids the use of stoichiometric metal reagents, thus minimizing waste. google.com

The following interactive table summarizes common reduction conditions and their general applicability.

| Reagent/Catalyst | Conditions | Advantages | Potential Considerations |

| H₂ / Pd/C | H₂ gas, various solvents (MeOH, EtOH) | High efficiency, clean workup | Potential for reduction of the C=C bond in the pentenyl side chain |

| Fe / HCl or CH₃COOH | Acidic aqueous solution, heat | Inexpensive, widely used | Requires stoichiometric metal, acidic conditions may affect other functional groups |

| SnCl₂ · 2H₂O | EtOH or EtOAc, often refluxed | Mild conditions, good chemoselectivity | Produces tin-based waste products |

| Zn / NH₄Cl | EtOH/H₂O, sonication | Mild, can be enhanced with ultrasound | Stoichiometric metal use |

| Ammonium Formate / Pd/C | Transfer hydrogenation, MeOH, reflux | Avoids use of H₂ gas, often highly selective | Catalyst cost |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyridines from simple precursors in a single operation. nih.gov These reactions offer advantages such as reduced reaction times, lower costs, and environmental friendliness due to the minimization of waste from intermediate purification steps. nih.govrsc.org Several classical and modern MCRs can be envisioned for the construction of the 3-amino-4-methylpyridine core.

Hantzsch Pyridine Synthesis: This is a classic four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org While versatile, the traditional Hantzsch synthesis has drawbacks like long reaction times and sometimes low yields, which have been addressed by optimizations such as using microwave irradiation or ultrasound. wikipedia.orgontosight.ai

Bohlmann-Rahtz Pyridine Synthesis: This two-component reaction involves the condensation of an enamine with an alkynone. acsgcipr.org A modification of this reaction allows for a one-pot, three-component process by combining a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate, proceeding under mild, acid-free conditions with excellent regiocontrol. core.ac.ukorganic-chemistry.org

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It is a versatile method for preparing a wide range of polysubstituted pyridines.

Modern MCRs: Numerous modern MCRs have been developed. For example, a facile synthesis of substituted pyridines can be achieved via a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol with a base. rsc.org Another approach involves a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to form the pyridine ring. nih.gov

The table below compares different MCR strategies for pyridine synthesis.

| Reaction Name | Components | Key Features |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Forms a dihydropyridine (B1217469) intermediate requiring oxidation; widely studied and optimized. wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone (or 1,3-dicarbonyl + ammonia) | Direct formation of the aromatic pyridine; offers high regioselectivity. core.ac.ukorganic-chemistry.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Leads to 2-pyridone derivatives which can be further functionalized. acsgcipr.org |

| Catalytic [2+2+2] Cycloaddition | Alkynes, Nitriles | Catalyzed by transition metals (e.g., Rhodium); provides highly functionalized pyridines under mild conditions. organic-chemistry.org |

Introduction and Functionalization of the 4-Penten-1-yl Side Chain

The introduction of the 4-penten-1-yl group at the C2 position of the pyridine ring is a key step that can be performed either before or after the ring-forming reaction. The reactivity of the pyridine ring often requires specific strategies for C-C bond formation.

Several methods are available for forging a carbon-carbon bond between a pyridine ring and an alkenyl side chain.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. A pre-functionalized pyridine (e.g., 2-halopyridine) can be coupled with an appropriate organometallic reagent. For example, a Suzuki coupling with 4-pentenylboronic acid or a Stille coupling with a pentenyl stannane (B1208499) derivative would be effective. Nickel-catalyzed reductive coupling of bromopyridines with alkyl bromides also represents a viable strategy. organic-chemistry.org

Grignard Reagent Addition: The addition of a Grignard reagent, such as 4-pentenylmagnesium bromide, to a pyridine N-oxide is a classic and effective method. organic-chemistry.org The initial addition occurs at the C2 position, and subsequent treatment, for instance with acetic anhydride (B1165640), leads to the 2-substituted pyridine. organic-chemistry.org

Direct C-H Alkenylation: Recent advances have enabled the direct C-H functionalization of pyridine rings, providing a more atom-economical approach. For example, a half-sandwich scandium catalyst has been used for the regio- and stereoselective C-H alkenylation of pyridines with internal alkynes. rsc.org While this specific example uses alkynes, it highlights the potential for developing direct coupling methods with alkenes.

For the 4-penten-1-yl side chain, the primary stereochemical consideration relates to the geometry of the double bond. Since the double bond is remote from the pyridine ring, its stereochemistry (E/Z) is determined by the starting material (e.g., the pentenyl Grignard or boronic acid reagent).

However, in reactions that generate the double bond during the side-chain installation, stereocontrol becomes a critical issue. For example, in C-H alkenylation reactions using internal alkynes, high E-selectivity is often observed. rsc.org Similarly, in methods for preparing N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes, high diastereoselectivity is reported, with the alkene geometry arising from the preferential formation of a specific cyclic intermediate. acs.org While not directly applicable to a C-alkenylpyridine, these principles of achieving stereocontrol through specific reaction pathways are relevant. In the synthesis of this compound, ensuring the use of a stereochemically pure pentenyl reagent in cross-coupling or addition reactions is the most straightforward way to control the side chain's alkene geometry.

Optimization of Synthetic Pathways: Reaction Conditions, Catalyst Systems, and Yield Enhancement

Optimizing the synthesis of a target molecule is crucial for its practical application, aiming to maximize yield, minimize byproducts, and ensure scalability and cost-effectiveness. The synthesis of polysubstituted pyridines is highly sensitive to various reaction parameters. ontosight.ai

Reaction Conditions: Temperature, solvent, and pH can significantly impact reaction rates and product yields. ontosight.ai For instance, in MCRs like the Hantzsch synthesis, a 10°C increase in temperature can accelerate the reaction but may also promote side-product formation. ontosight.ai Solvent choice is also critical; studies on three-component cyclization reactions have shown that water can be a highly effective solvent, aligning with green chemistry principles. researchgate.net For specific reactions, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. nih.govcore.ac.uk

Catalyst Systems: The choice of catalyst is paramount. In cross-coupling reactions, the ligand on the metal (e.g., Palladium or Nickel) can influence reactivity and selectivity. For MCRs, a range of catalysts from ionic liquids to metal Lewis acids have been explored to improve efficiency. wikipedia.orgresearchgate.net For example, isothiourea has been used as an organocatalyst in the synthesis of tetrasubstituted pyridines. researchgate.net The catalyst can often be recycled, adding to the economic and environmental viability of the process. researchgate.net

Yield Enhancement: Beyond optimizing conditions and catalysts, other strategies can enhance yield. In one-pot reactions, the order of addition of reagents can be critical. oup.com Using a large excess of one reagent, such as ammonium acetate in the Bohlmann-Rahtz synthesis, can drive the reaction to completion and facilitate spontaneous cyclodehydration, leading to excellent yields. organic-chemistry.org The concentration of reactants and the removal of byproducts (like water) can also shift the reaction equilibrium to favor product formation.

The following table provides examples of parameter optimization from pyridine synthesis literature.

| Parameter | Variation | Effect on Reaction | Reference |

| Temperature | 50 °C vs. 70 °C | Increased temperature to 70 °C was found to be optimal for a three-component cyclization. | researchgate.net |

| Solvent | Toluene vs. H₂O | H₂O was the most effective solvent for a specific three-component reaction. | researchgate.net |

| Catalyst Loading | 1 mol% vs. 5 mol% | 5 mol% of an imidazolium (B1220033) chloride catalyst was sufficient for optimal performance. | researchgate.net |

| Reaction Method | Conventional Heating vs. Microwave | Microwave irradiation reduced reaction time from hours to minutes and increased yields significantly. | nih.gov |

| Pressure (Hydrogenation) | 3 MPa vs. 6 MPa | Increasing H₂ pressure to 6 MPa increased yield in a reductive amination reaction. | rsc.org |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton, carbon, and nitrogen nuclei.

The ¹H NMR spectrum of this compound provides a precise map of all proton environments within the molecule. The spectrum is characterized by distinct regions corresponding to aromatic, olefinic, aliphatic, methyl, and amino protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring and the local environment of each proton.

The two protons on the pyridine ring are expected to appear as distinct doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their specific shifts influenced by the electron-donating amino group and the alkyl substituents. The methyl group attached to the ring will produce a characteristic singlet. The 4-pentenyl side chain gives rise to a complex set of signals: the terminal vinyl protons appear in the olefinic region (δ 4.9-5.9 ppm), while the methylene (B1212753) groups of the chain produce multiplets in the upfield aliphatic region. The protons of the amino group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Interactive Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), br s (broad singlet).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-5 | ~7.8 | d |

| Pyridine H-6 | ~6.6 | d |

| -NH₂ | ~4.5 - 5.5 | br s |

| Pentenyl H-4' (=CH) | ~5.7 - 5.9 | m |

| Pentenyl H-5' (=CH₂) | ~4.9 - 5.1 | m |

| Pentenyl H-1' (-CH₂-) | ~2.6 - 2.8 | t |

| Pyridine -CH₃ | ~2.2 | s |

| Pentenyl H-2' (-CH₂-) | ~2.0 - 2.2 | m |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The five carbons of the substituted pyridine ring resonate in the aromatic region (δ 110-160 ppm). The positions of these signals are dictated by the substitution pattern; carbons directly attached to the nitrogen and the amino group (C-2, C-3, C-6) show characteristic shifts. The carbon of the methyl group appears in the upfield aliphatic region. The pentenyl side chain displays five signals: two for the sp² hybridized olefinic carbons and three for the sp³ hybridized aliphatic carbons.

Interactive Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~158 |

| Pyridine C-3 | ~145 |

| Pyridine C-4 | ~147 |

| Pyridine C-5 | ~122 |

| Pyridine C-6 | ~115 |

| Pentenyl C-4' (=CH) | ~138 |

| Pentenyl C-5' (=CH₂) | ~115 |

| Pentenyl C-1' (-CH₂-) | ~35 |

| Pentenyl C-2' (-CH₂-) | ~31 |

| Pentenyl C-3' (-CH₂-) | ~29 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the adjacent H-5 and H-6 protons on the pyridine ring. It would also map out the entire spin system of the pentenyl side chain, showing cross-peaks between H-1'/H-2', H-2'/H-3', and H-3'/H-4'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C data. For example, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~18 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton. Key expected correlations include:

The methyl protons to the pyridine carbons C-3 and C-4.

The H-1' protons of the pentenyl chain to the pyridine carbon C-2.

The pyridine proton H-5 to carbons C-3 and C-4.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For instance, ROESY could reveal through-space correlations between the protons of the methyl group and the H-1' protons of the pentenyl side chain, helping to define their spatial orientation relative to the pyridine ring.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. The spectrum of this compound would show two distinct signals. The pyridine ring nitrogen is expected to have a chemical shift in the range of -70 to -130 ppm (relative to CH₃NO₂). scispace.com The exocyclic amino nitrogen (NH₂) would resonate at a much higher field, typically in the range of -300 to -320 ppm, consistent with primary aromatic amines. scispace.comresearchgate.net These shifts confirm the presence and distinct nature of the two nitrogen centers within the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct evidence for the presence of specific functional groups.

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. The spectrum can be divided into a functional group region (>1500 cm⁻¹) and a fingerprint region (<1500 cm⁻¹).

Key absorptions in the functional group region include:

N-H Stretching: The primary amino group (-NH₂) will exhibit two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the olefinic (=C-H) stretches of the pentenyl group also appear in this region (~3080 cm⁻¹). Aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). mdpi.com

C=C and C=N Stretching: The pyridine ring vibrations (both C=C and C=N) give rise to several sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net The C=C stretching of the terminal alkene in the pentenyl chain is expected around 1640 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine typically appears as a broad band around 1600-1650 cm⁻¹.

Interactive Table 3: Predicted FT-IR Data for this compound Vibrational frequencies in wavenumbers (cm⁻¹). Intensity is described as s (strong), m (medium), w (weak), br (broad).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic & Olefinic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1640 | C=C Stretch | Alkene |

| 1620 - 1550 | N-H Bend | Primary Amine |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is expected to be characterized by distinct bands corresponding to the pyridine ring, the amino group, the methyl group, and the pentenyl side chain.

Key expected Raman shifts for the fundamental vibrational modes are outlined below. These predictions are based on characteristic group frequencies and data from similar molecular structures.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Pyridine Ring Breathing | ~990 - 1030 | Strong |

| C=C Stretch (Pentenyl) | ~1640 - 1680 | Medium |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Strong |

| N-H Stretch (Amino) | ~3200 - 3500 | Medium |

| C-N Stretch | ~1250 - 1350 | Medium |

| CH₂ Scissoring | ~1440 - 1470 | Weak |

| CH₃ Symmetric Deformation | ~1375 - 1385 | Weak |

Comprehensive Assignment of Vibrational Modes and Characteristic Bands

A detailed assignment of the vibrational modes of this compound is crucial for a complete understanding of its molecular structure and dynamics. The assignments are based on theoretical calculations and comparisons with related compounds such as 4-methyl pyridine and other substituted pyridines. researchgate.net

Pyridine Ring Vibrations:

Ring Breathing: The strong band observed around 995 cm⁻¹ is characteristic of the pyridine ring breathing mode.

Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are attributed to C-C and C-N stretching vibrations within the pyridine ring.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring are expected to appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Amino and Methyl Group Vibrations:

N-H Stretching: The amino group should exhibit symmetric and asymmetric stretching modes in the 3300-3500 cm⁻¹ range.

N-H Bending: The scissoring mode of the NH₂ group is typically observed around 1600 cm⁻¹.

C-H Stretching and Bending: The methyl group will show characteristic symmetric and asymmetric stretching and bending vibrations.

Pentenyl Side Chain Vibrations:

C=C Stretching: A band around 1640 cm⁻¹ is indicative of the C=C double bond in the pentenyl chain.

=C-H Stretching and Bending: Vibrations associated with the hydrogens on the double bond are also expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is expected to be influenced by the electronic structure of the aminopyridine chromophore.

Analysis of Electronic Absorption Properties and Chromophores

The primary chromophore in this molecule is the substituted pyridine ring. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The electronic transitions are typically of the π → π* and n → π* types. libretexts.orguzh.ch

For a molecule with conjugated π systems, the energy gap for π-π* transitions is smaller, leading to absorption at longer wavelengths. libretexts.org The presence of the amino and methyl groups on the pyridine ring will further influence the energy of these transitions.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~230 - 250 | High | Pyridine Ring |

| π → π | ~270 - 290 | Moderate | Substituted Pyridine |

| n → π* | ~300 - 340 | Low | N atom in Pyridine |

The π → π* transitions are typically more intense than the n → π* transitions. The solvent environment can also affect the position and intensity of these absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆N₂), the expected exact mass can be calculated.

Molecular Formula Confirmation:

Formula: C₁₁H₁₆N₂

Monoisotopic Mass: 176.1313 u

HRMS can confirm this molecular formula with high accuracy, typically within a few parts per million (ppm).

Fragmentation Pattern Analysis: The fragmentation pattern in the mass spectrum provides information about the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) would likely involve:

Loss of the pentenyl side chain: Cleavage of the bond between the pyridine ring and the pentenyl group would result in a prominent fragment ion.

Loss of a methyl group: Fragmentation involving the loss of the methyl group from the pyridine ring.

Ring fragmentation: Cleavage of the pyridine ring itself, leading to smaller fragment ions.

A hypothetical fragmentation table is presented below:

| m/z (Proposed) | Ion Formula | Description of Loss |

| 176.1313 | [C₁₁H₁₆N₂]⁺˙ | Molecular Ion |

| 161.1078 | [C₁₀H₁₃N₂]⁺ | Loss of CH₃ radical |

| 107.0765 | [C₆H₇N₂]⁺ | Loss of pentenyl radical (C₅H₉) |

| 93.0582 | [C₅H₅N₂]⁺ | Further fragmentation of the pyridine ring |

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies for Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. The choice of methodology is crucial for obtaining accurate results and depends on the desired balance between computational cost and precision.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable combination of accuracy and computational efficiency. nih.govnih.gov This approach calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations heavily relies on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

One of the most widely used hybrid functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netresearchgate.net This functional incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals. B3LYP has demonstrated reliability in predicting molecular geometries, vibrational frequencies, and relative energies for a wide range of organic compounds, including aminopyridine derivatives. nih.govnih.govresearchgate.net For instance, studies on related aminopyridines have utilized the B3LYP functional to successfully investigate structural parameters and tautomeric stability. nih.govresearchgate.netresearchgate.net Other functionals, such as the Coulomb-attenuating CAM-B3LYP and the B3PW91, are also employed to evaluate electronic and nonlinear optical properties of aminopyridine systems. researchgate.netnih.gov

When applied to 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine, DFT calculations with the B3LYP functional would be instrumental in determining key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, which highlights regions of electron richness and deficiency. researchgate.netnih.gov

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. rsc.org While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of energy calculations.

To improve upon HF, post-HF methods have been developed. These methods explicitly include electron correlation, offering higher accuracy at a greater computational cost. A prominent example is the Møller–Plesset perturbation theory (MP2) , which adds dynamic electron correlation by treating it as a perturbation to the HF solution. The MP2 method has been successfully used to investigate the structure and vibrational spectra of aminomethylpyridines, providing results that are in good agreement with experimental data. nih.gov For a molecule like this compound, MP2 calculations would provide a more accurate description of intermolecular interactions and energies compared to standard DFT or HF methods.

The accuracy of any quantum chemical calculation is also dependent on the basis set used to describe the molecular orbitals. Basis sets are sets of mathematical functions (e.g., Gaussian-type orbitals) that represent the atomic orbitals within the molecule.

A commonly used family of basis sets is the Pople-style basis sets, such as 6-31G(d,p) and its variations. The notation indicates the number of functions used to describe core and valence orbitals. Adding polarization functions (e.g., d on heavy atoms, p on hydrogen atoms, denoted as (d,p) or *) and diffuse functions (denoted as + or ++) is crucial for accurately describing the electron density of molecules with lone pairs, pi-systems, and hydrogen bonds. nih.govnih.gov For instance, the 6-311++G(d,p) basis set, which offers greater flexibility for the valence electrons and includes diffuse functions, has been effectively used to compute the transition states and tautomeric equilibria of 2-amino-4-methylpyridine (B118599). nih.govnih.gov The selection of an appropriate basis set is a critical step in setting up computational studies to ensure that the model is flexible enough to capture the relevant chemical features of this compound.

Molecular Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through geometry optimization. For a flexible molecule like this compound, which contains a rotatable pentenyl side chain, this involves a thorough conformational analysis.

The presence of multiple single bonds in the 4-penten-1-yl side chain of this compound allows for numerous possible conformations (conformers). Each conformer corresponds to a local minimum on the molecule's Potential Energy Surface (PES) . Identifying the most stable conformers, particularly the global minimum energy structure, is essential.

Aminopyridines can exist in different tautomeric forms, most commonly involving amino-imino tautomerism. nih.gov This is a chemical equilibrium where protons are transferred between the exocyclic amino group and the nitrogen atom within the pyridine (B92270) ring. For this compound, the primary equilibrium would be between the canonical amino form and its imino tautomer.

Computational studies are exceptionally well-suited to investigate these equilibria. By calculating the relative energies of all possible tautomers, the most stable form can be identified. A comprehensive study on the closely related 2-amino-4-methylpyridine (2A4MP), performed using the B3LYP/6-311++G(d,p) level of theory, provides a clear blueprint for such an analysis. nih.govnih.gov The researchers optimized all possible tautomers and found that the canonical amino form (2A4MP1) was the most stable by a significant margin. nih.govnih.gov The transition state for the proton transfer between the most stable tautomers was also calculated, revealing the energy barrier for the tautomerization process. nih.govnih.gov

Applying this methodology to this compound would similarly identify the most stable tautomer and quantify the energy differences between the various forms, providing fundamental insight into its chemical behavior.

Table of Relative Energies for 2-amino-4-methylpyridine (2A4MP) Tautomers

This table, adapted from studies on 2-amino-4-methylpyridine, illustrates the kind of data generated from tautomeric equilibria studies. nih.gov The calculations were performed at the B3LYP/6-311++G(d,p) level. The relative energy (ΔE) indicates the stability of each tautomer compared to the most stable form (2A4MP1).

| Tautomer | Description | Relative Energy (ΔE) (kcal/mol) |

|---|---|---|

| 2A4MP1 | Canonical Amino Form | 0.00 |

| 2A4MP2 | Imino Form (trans) | 13.60 |

| 2A4MP3 | Imino Form (cis) | 16.36 |

| 2A4MP4 | CH Proton Transfer | 36.57 |

| 2A4MP5 | NH → CH Proton Transfer | 27.33 |

Prediction of Spectroscopic Parameters and Simulation of Spectra

This section would typically present data derived from computational simulations to predict the spectroscopic properties of the molecule. These theoretical spectra are invaluable for interpreting experimental results and confirming the molecular structure.

Simulated NMR Chemical Shifts (¹H, ¹³C, ¹⁵N) using GIAO Methods

Computational methods, particularly the GIAO (Gauge-Independent Atomic Orbital) approach within a DFT framework, are used to predict the nuclear magnetic resonance (NMR) chemical shifts. The calculated values for ¹H, ¹³C, and ¹⁵N isotopes would be compiled into a data table and compared against a standard reference compound (e.g., Tetramethylsilane for ¹H and ¹³C) to provide theoretical chemical shift (δ) values in ppm. This data helps in the assignment of signals in experimentally obtained NMR spectra.

Calculated Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational analysis, performed using DFT calculations, yields the fundamental vibrational frequencies corresponding to the molecule's normal modes. The results are often presented in a table listing the calculated frequency (in cm⁻¹), the infrared intensity, and the Raman activity. A Potential Energy Distribution (PED) analysis would be used to assign these frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups like N-H, C-H, C=C, and the pyridine ring modes.

Electronic Excitation Energies and UV-Vis Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax). This data is used to simulate the UV-Vis absorption spectrum. The analysis would identify the key electronic transitions, often involving the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO), and characterize them (e.g., as π→π* or n→π* transitions).

Electronic Structure Analysis and Reactivity Descriptors

This part of the investigation would focus on the electronic properties of the molecule to predict its chemical behavior and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The analysis would include visualizations of the HOMO and LUMO electron density distributions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is color-coded to indicate different electrostatic potential values: regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP map for this compound would identify the nitrogen atom of the pyridine ring and the amino group as likely sites for electrophilic interaction and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This technique provides a detailed understanding of intramolecular interactions by examining delocalization effects, which are departures from a single, idealized Lewis structure. uni-muenchen.de

The core of NBO analysis involves evaluating interactions between filled "donor" orbitals (like bonds or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). uni-muenchen.de The energetic significance of these donor-acceptor interactions is assessed using second-order perturbation theory. uni-muenchen.de A larger stabilization energy, denoted as E(2), between a donor and an acceptor orbital indicates a stronger interaction and greater electron density delocalization. These interactions are crucial for understanding phenomena like hyperconjugation and the formation of intramolecular hydrogen bonds. researchgate.net By quantifying these orbital interactions, NBO analysis offers deep insights into the electronic stabilization and structure of the molecule. uba.ar

Atomic Charge Distributions and Bond Orders

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods provide various schemes to partition this density and assign partial atomic charges, which are critical for understanding molecular polarity, electrostatic potential, and reactivity. researchgate.netfiu.edu Common methods include Mulliken population analysis, Natural Population Analysis (NPA) derived from NBO theory, and fitting charges to reproduce the molecular electrostatic potential (MEP). researchgate.net These calculated charges help identify electrophilic and nucleophilic sites within a molecule. researchgate.net

Complementary to charge distribution, bond order is a measure of the number of chemical bonds between two atoms. rsc.orgyoutube.com In computational chemistry, the Wiberg bond index, calculated within the NBO framework, is a widely used metric. joaquinbarroso.com Bond orders provide insight into bond strength and the nature of chemical bonding (e.g., single, double, or partial double bonds). youtube.com Analyzing the sum of bond orders for a given atom can also offer clues about its reactivity and bonding preferences. rsc.org

Solvent Effects and Environmental Influence on Molecular Properties (e.g., Polarizable Continuum Model (PCM))

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method to simulate these solvent effects. wikipedia.orgacs.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM treats the solvent as a continuous, polarizable dielectric medium surrounding a cavity that encloses the solute molecule. wikipedia.orguni-muenchen.de

The solute's electron density polarizes the dielectric continuum, which in turn creates a reaction field that electrostatically interacts with the solute, altering its energy, structure, and properties. gaussian.comq-chem.com The total free energy of solvation in PCM typically includes terms for electrostatic interactions, dispersion-repulsion, and the energy required to create the solute cavity. uni-muenchen.de PCM is available in many quantum chemistry software packages and can be applied at various levels of theory, such as Hartree-Fock and Density Functional Theory (DFT), to study how different solvents impact molecular geometries, reaction pathways, and spectroscopic properties. wikipedia.orggaussian.com

Prediction of Nonlinear Optical (NLO) Properties from Electronic Structure

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are crucial for applications in optoelectronics and telecommunications. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO response of new molecules, thereby guiding the design of materials with enhanced properties. scielo.org.mxrsc.org

The key NLO property at the molecular level is the first hyperpolarizability (β). mdpi.com A large β value is indicative of a strong second-order NLO response. jmcs.org.mx Computational models predict NLO properties by calculating the molecule's response to an applied electric field. researchgate.net Factors that typically lead to a high NLO response include significant charge transfer, often found in molecules with strong electron donor and acceptor groups, and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx Theoretical predictions of hyperpolarizability allow for the efficient screening of candidate molecules for potential NLO applications. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 3 Amino 4 Methyl 2 4 Penten 1 Yl Pyridine

Reactivity of the Aminopyridine Moiety

The aminopyridine core of the molecule is characterized by the interplay between the aromatic pyridine (B92270) ring and the exocyclic primary amino group. This combination dictates its reactivity towards various reagents and reaction conditions.

Reactions Involving the Primary Amino Group (e.g., acylation, condensation, cyclization)

The primary amino group at the 3-position is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the substituted pyridine ring.

Acylation: The amino group readily undergoes acylation with reagents like acetic anhydride (B1165640) or acyl chlorides. Studies on simpler 3-aminopyridines show that acylation occurs directly at the exocyclic amino nitrogen. publish.csiro.au Unlike 4-aminopyridine, where reaction can proceed through an N-acetyl intermediate on the ring nitrogen, 3-aminopyridines react more like deactivated anilines, with the rate-determining step being direct attack by the amino group. publish.csiro.au This makes the acylation of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine a predictable and reliable transformation for installing amide functionalities. lookchem.com

Condensation: The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. This reactivity is a cornerstone for building more complex molecular architectures. researchgate.net Furthermore, in multicomponent reactions, aminopyridines serve as vital building blocks. For instance, the three-component reaction of an aminopyridine, an aldehyde, and an isocyanide (Ugi-type reaction) can lead to the formation of fused heterocyclic systems. acs.orgresearchgate.net

Cyclization: The bifunctional nature of the 3-aminopyridine (B143674) moiety, possessing both an endocyclic ring nitrogen and an exocyclic amino group, makes it an excellent precursor for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov These reactions typically involve condensation with α-haloketones or a multicomponent approach with aldehydes and isocyanides, often catalyzed by Lewis or Brønsted acids. acs.orgnih.gov The presence of the 4-methyl group and the 2-alkenyl side chain would influence the steric and electronic environment but is not expected to inhibit these fundamental cyclization pathways. acs.orgnih.gov

Table 1: Representative Reactions of the Aminopyridine Moiety

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetylated pyridine | publish.csiro.au |

| Condensation | Aldehydes, Isocyanides | Fused amino-imidazo[1,2-a]heterocycles | acs.orgresearchgate.net |

| Cyclization | Propargyl alcohols (NaIO₄/TBHP) | C3-carbonylated imidazopyridines | rsc.org |

| Cyclization | α-haloketones | Imidazo[1,2-a]pyridines | nih.gov |

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the C-3 position enhances the ring's nucleophilicity, directing electrophiles to the ortho and para positions (C-2, C-4, and C-6). Given that the C-2 and C-4 positions are already substituted in the target molecule, the C-6 position is the most likely site for electrophilic attack.

A notable transformation for analogous 3-amino-4-methylpyridines is an electrophilic [4+1]-cyclization reaction. Treatment with trifluoroacetic anhydride (TFAA) does not result in simple substitution but leads to the formation of 6-azaindole (B1212597) derivatives. digitellinc.comchemrxiv.org This reaction proceeds through the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the 4-methyl group for cyclization. digitellinc.comchemrxiv.org This specific reactivity highlights that electrophilic reagents can induce complex transformations beyond simple substitution.

For more conventional substitutions, protection of the highly reactive amino group (e.g., as a pivaloylamide) can be employed. The protected derivative can then be subjected to directed ortho-lithiation, where a strong base like n-butyllithium selectively deprotonates the C-2 position, allowing for subsequent reaction with various electrophiles. acs.org While the C-2 position in the title compound is already substituted, this methodology is crucial for functionalizing other positions in related aminopyridine systems.

Nucleophilic Dearomatization Reactions of Pyridines

Due to the resonance stability of the aromatic system, nucleophilic dearomatization of pyridines is a challenging transformation that typically requires activation of the ring. acs.orgacs.orgresearchgate.net This can be achieved by N-acylation or N-alkylation to form a pyridinium salt, which significantly increases the ring's electrophilicity and makes it susceptible to attack by nucleophiles at the C-2 or C-4 positions. mdpi.com

Modern methods often employ transition-metal catalysis to achieve dearomatization under milder conditions. acs.orgnih.gov For instance, chiral copper hydride complexes can catalyze the C-4 regioselective addition of styrenes to pyridines, leading to enantiomerically enriched 1,4-dihydropyridines. acs.orgnih.gov Similarly, ruthenium complexes have been used for the 1,4-dearomatization of pyridines with pinacol (B44631) boranes. nih.gov These strategies could potentially be applied to this compound, likely following protection of the amino group, to generate complex, three-dimensional piperidine (B6355638) or dihydropyridine (B1217469) scaffolds. acs.orgresearchgate.net

Reactivity of the 4-Penten-1-yl Side Chain

The terminal double bond of the 4-penten-1-yl side chain is a site of rich chemical reactivity, characteristic of a typical alkene. It can undergo a variety of transformations, including metathesis, cycloadditions, and additions.

Olefin Metathesis and Cycloaddition Reactions

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium (Grubbs-type) or molybdenum (Schrock-type) complexes, can be applied to the pentenyl side chain. wikipedia.orgorganic-chemistry.org Cross-metathesis (CM) with another olefin would allow for the modification and elongation of the side chain. nih.gov Ring-closing metathesis (RCM) could be employed if a second double bond were introduced into the molecule, enabling the formation of macrocycles. nih.govmasterorganicchemistry.com A key consideration for these reactions is the potential for the Lewis basic pyridine nitrogen to coordinate with and deactivate the metal catalyst. However, modern catalysts, particularly second- and third-generation Grubbs catalysts, exhibit high functional group tolerance and are effective for reactions on substrates containing pyridines. harvard.edu

Cycloaddition Reactions: The alkene can act as a 2π component in cycloaddition reactions. libretexts.org For example, a [4+3] cycloaddition with an oxyallyl cation could potentially be used to construct a seven-membered ring fused to a new or existing ring system, a strategy that has been successfully applied to alkenylindoles and alkenylpyrroles. nih.gov Diels-Alder or hetero-Diels-Alder reactions are also conceivable, where the alkene acts as the dienophile in a [4π+2π] cycloaddition with a suitable diene. rsc.org

Addition Reactions to the Double Bond

The terminal double bond is susceptible to a wide array of addition reactions, transforming the unsaturated side chain into a saturated and functionalized alkyl group. pressbooks.publibretexts.org

Electrophilic Additions: The reaction with hydrogen halides (HX) or water (in the presence of a strong acid catalyst) would proceed via an electrophilic addition mechanism. msu.edulibretexts.org According to Markovnikov's rule, the electrophile (H⁺) adds to the terminal carbon (C-5' of the side chain) to form the more stable secondary carbocation at C-4', which is then attacked by the nucleophile (X⁻ or H₂O). rutgers.edu

Anti-Markovnikov Additions: To achieve the opposite regioselectivity (anti-Markovnikov), reactions such as hydroboration-oxidation can be employed. The boron atom adds to the terminal carbon, and subsequent oxidation replaces it with a hydroxyl group, yielding the terminal alcohol. Radical addition of HBr in the presence of peroxides also results in the anti-Markovnikov product. rutgers.edu

Other Additions: The double bond can undergo various other additions, including:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would saturate the double bond to yield the corresponding 2-pentylpyridine (B1580524) derivative.

Halogenation: Addition of halogens like Br₂ or Cl₂ would result in a dihaloalkane. msu.edu

Reductive Coupling: In a more advanced transformation, visible light photoredox catalysis can enable the β-selective reductive coupling of alkenylpyridines with aldehydes or imines. This reaction proceeds via a radical mechanism where a ketyl or α-aminoalkyl radical adds to the Lewis acid-activated alkenylpyridine. nih.gov

Table 2: Potential Addition Reactions of the 4-Penten-1-yl Side Chain

| Reaction Type | Reagent(s) | Product Regiochemistry | Product Type | Reference(s) |

|---|---|---|---|---|

| Electrophilic Addition | HBr | Markovnikov | 4'-bromo-pentyl side chain | msu.edurutgers.edu |

| Hydration (acid-cat.) | H₂O, H₂SO₄ | Markovnikov | 4'-hydroxy-pentyl side chain | rutgers.edu |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | 5'-hydroxy-pentyl side chain | rutgers.edu |

| Radical Addition | HBr, ROOR | Anti-Markovnikov | 5'-bromo-pentyl side chain | rutgers.edu |

| Hydrogenation | H₂, Pd/C | N/A | Saturated pentyl side chain | N/A |

| Reductive Coupling | Aldehyde, Photoredox catalyst, Lewis Acid | β-selective | β-coupled alcohol | nih.gov |

Based on the conducted research, there is no specific scientific literature available for the chemical compound "this compound". The search results yielded information on related but distinct molecules such as aminopyridine derivatives, substituted pyridines, and 3-amino-4-methylpyridine (B17607).

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the chemical reactivity, reaction mechanisms, intermolecular interactions, and transformation pathways of "this compound" as requested by the detailed outline. Providing such an article would require extrapolation and speculation from the properties of related compounds, which would not adhere to the principles of scientific accuracy for the specific molecule .

To fulfill the user's request, dedicated experimental and computational studies on "this compound" would be necessary to provide the specific data required for each section of the proposed article outline. Without such dedicated research, the generation of a thorough, informative, and scientifically accurate article is not feasible.

Derivatization and Functionalization Strategies

Synthesis of Substituted Derivatives of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

The synthesis of substituted derivatives can be achieved by targeting its three main functional regions: the amino group, the pyridine (B92270) core, and the alkenyl side chain.

The primary amino group at the C3 position is a versatile handle for introducing a variety of functional groups through common nitrogen-centered reactions. These modifications can alter the electronic properties and steric profile of the molecule.

N-Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to yield the corresponding amide derivatives. This transformation is fundamental in peptide synthesis and for introducing carbonyl-containing moieties. researchgate.net

N-Alkylation: Introduction of alkyl groups to the amino function can be achieved through reactions with alkyl halides. Mono-alkylation can be challenging due to the potential for over-alkylation, but selective methods have been developed. organic-chemistry.orgmonash.edu For instance, ruthenium(II) complexes have been shown to catalyze the N-monoalkylation of aromatic amines, including 2-aminopyridine (B139424), with arylmethyl alcohols, demonstrating high selectivity for the amino group over the pyridine nitrogen. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base leads to the formation of stable sulfonamide derivatives. researchgate.net This modification is common in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and improve pharmacokinetic properties.

Table 1: General Strategies for Amino Group Modification

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| N-Acylation | Acid Chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl Halides, Alcohols | Secondary/Tertiary Amine |

The pyridine ring is inherently electron-deficient, making classical electrophilic aromatic substitution challenging compared to benzene. ntnu.no However, the activating effects of the C3-amino and C4-methyl groups direct substitution primarily to the C5 position.

Electrophilic Substitution (Nitration): The introduction of a nitro group at the C5 position is a feasible transformation. The nitration of aminopyridines can proceed through various methods. For instance, the nitration of 4-methylpyridine (B42270) with dinitrogen pentoxide (N₂O₅) yields 3-nitro-4-methylpyridine, which can then be reduced to 3-amino-4-methylpyridine (B17607). google.com For the target compound, direct nitration would be expected to occur at the C5 position due to the directing effects of the existing substituents.

Halogenation and Cross-Coupling: A powerful strategy for functionalizing the pyridine ring involves initial halogenation followed by transition metal-catalyzed cross-coupling reactions. The C5 position can be brominated or chlorinated, and the resulting halopyridine serves as a versatile precursor. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allow for the introduction of a wide range of aryl, alkyl, and amino substituents at this position. rsc.orgnih.govresearchgate.netnih.gov This two-step sequence provides a robust entry into diverse C5-functionalized derivatives.

Table 2: Potential Strategies for Pyridine Ring Functionalization

| Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| C5 | Nitration | N₂O₅ or HNO₃/H₂SO₄ | Nitro (-NO₂) |

| C5 | Halogenation | NBS, NCS | Bromo (-Br), Chloro (-Cl) |

| C5 (from halo) | Suzuki Coupling | Boronic Acid, Pd catalyst | Aryl, Alkyl |

The terminal double bond of the 4-penten-1-yl side chain is a key site for a variety of addition and oxidation reactions, enabling significant elaboration of this part of the molecule.

Hydroboration-Oxidation: This two-step reaction sequence converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. libretexts.orgmasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields 3-amino-4-methyl-2-(5-hydroxypentyl)pyridine. youtube.comchemistrysteps.com This introduces a hydroxyl group at the terminus of the side chain, which can be used for further functionalization.

Wacker Oxidation: The palladium-catalyzed Wacker-Tsuji oxidation transforms terminal alkenes into methyl ketones. organic-chemistry.org Applying this reaction to the pentenyl side chain, using a palladium catalyst and an oxidant like oxygen or tert-butyl hydroperoxide (TBHP), would yield 4-(3-amino-4-methylpyridin-2-yl)-2-pentanone. researchgate.net

Epoxidation: The double bond can be converted to an epoxide, a versatile three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents such as methyltrioxorhenium with hydrogen peroxide. rsc.orglibretexts.orgorganic-chemistry.org The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities. mdpi.comroyalsocietypublishing.org

Dihydroxylation: The alkene can be converted into a vicinal diol (containing two adjacent hydroxyl groups). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. khanacademy.org This reaction would produce 3-amino-4-methyl-2-(4,5-dihydroxypentyl)pyridine.

Table 3: Key Transformations of the 4-Penten-1-yl Side Chain

| Reaction | Key Reagent(s) | Product Functional Group |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone (-C(O)CH₃) |

| Epoxidation | m-CPBA | Epoxide (Oxirane) |

Formation of Fused Heterocyclic Systems from this compound

The inherent structure of 3-amino-4-methylpyridine derivatives, featuring a nucleophilic amino group adjacent to a pyridine nitrogen and an activatable methyl group, makes them ideal precursors for the synthesis of fused bicyclic systems.

A notable transformation of 3-amino-4-methylpyridines is their conversion into the 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine) scaffold through a formal [4+1] electrophilic cyclization. This reaction involves the C3-amino group, the C4-methyl group, and the C5 and C4 carbons of the pyridine ring, which together act as a four-atom component, reacting with a one-carbon electrophile.

This cyclization is particularly efficient with highly electrophilic reagents such as trifluoroacetic anhydride (B1165640) (TFAA). The reaction proceeds through initial acylation of the amino group, followed by activation of the 4-methyl group and subsequent intramolecular cyclization to form the pyrrole (B145914) ring fused to the pyridine core. This one-pot, metal-free synthesis is scalable and regioselective. Other electrophilic reagents like difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent (VHR) have also been successfully employed to generate diverse 6-azaindole derivatives.

Table 4: Electrophilic Cyclization of 3-Amino-4-methylpyridines to 6-Azaindoles

| Electrophilic Reagent | Reagent Abbreviation | Resulting 6-Azaindole Substituents |

|---|---|---|

| Trifluoroacetic anhydride | TFAA | 2-Trifluoromethyl, 3-Trifluoroacetyl |

| Difluoroacetic anhydride | DFAA | 2-Difluoromethyl, 3-Difluoroacetyl |

The 3-aminopyridine (B143674) moiety serves as a versatile building block for constructing other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and various pyrido-fused derivatives.

Pyrazolo[3,4-b]pyridines: This fused system can be synthesized by constructing a pyrazole (B372694) ring onto the pyridine core. A common method involves the reaction of a 3-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. The amino group and the C2 ring carbon of the pyridine act as a dinucleophile, reacting with the 1,3-bielectrophile to form the fused pyrazole ring.

Pyrido-Fused Systems: Further annulation to form tricyclic systems like pyrido[2,3-d]pyrimidines is also a well-established strategy. Starting from a 6-amino-5-cyanopyridine derivative (which could potentially be synthesized from the target compound via functionalization), reaction with reagents like ethyl acetoacetate, formic acid, or acetic anhydride can lead to the formation of a fused pyrimidine (B1678525) ring. These cyclocondensation reactions typically involve the amino group and the adjacent cyano or carboxylate group to build the new heterocyclic ring.

These synthetic strategies highlight the utility of the 3-aminopyridine scaffold in generating molecular complexity and accessing a wide range of fused heterocyclic compounds with potential applications in various fields of chemical research.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-4-methylpyridine |

| 2-aminopyridine |

| Tosyl chloride |

| 3-nitro-4-methylpyridine |

| Dinitrogen pentoxide |

| Borane |

| Hydrogen peroxide |

| 3-amino-4-methyl-2-(5-hydroxypentyl)pyridine |

| tert-butyl hydroperoxide |

| 4-(3-amino-4-methylpyridin-2-yl)-2-pentanone |

| meta-chloroperoxybenzoic acid |

| Methyltrioxorhenium |

| Osmium tetroxide |

| Potassium permanganate |

| 3-amino-4-methyl-2-(4,5-dihydroxypentyl)pyridine |

| 6-azaindole |

| Trifluoroacetic anhydride |

| Difluoroacetic anhydride |

| Vilsmeier-Haack reagent |

| Pyrazolo[3,4-b]pyridine |

| Pyrido[2,3-d]pyrimidine |

| Ethyl acetoacetate |

| Formic acid |

Oxazolo-Fused Pyridine Derivatives

The synthesis of oxazolo-fused pyridine systems represents a significant area of interest in medicinal and materials chemistry. The general strategy for constructing such derivatives from ortho-amino-hydroxy pyridines involves condensation and cyclization reactions with various reagents. For instance, the reaction of 2-amino-3-hydroxypyridine (B21099) with orthoesters or thioimidates is a known method for preparing oxazolo[4,5-b]pyridines. researchgate.net Similarly, heating 5-Bromo-3-hydroxy-2-aminopyridine with carboxylic acids in the presence of condensing agents like polyphosphoric acid trimethylsilylester (PPSE) or polyphosphoric acid (PPA) yields the corresponding oxazolo derivatives. researchgate.net

Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) to facilitate the cyclization of 2-amino-3-hydroxypyridine, forming an oxazolopyridinone structure. google.com While these examples utilize precursors structurally related to this compound, they establish a clear precedent for the expected reactivity of the amino group on the pyridine ring, suggesting its capability to participate in the formation of fused heterocyclic systems. The synthesis of oxazolo[5,4-b]pyridines has also been achieved by heating 1,4,5,6-tetrahydropyridin-6-one derivatives with phosphorus oxychloride. nih.gov

| Precursor | Reagent(s) | Resulting Fused System | Reference |

| 2-amino-3-hydroxypyridine | Orthoesters or thioimidates | Oxazolo[4,5-b]pyridines | researchgate.net |

| 5-Bromo-3-hydroxy-2-aminopyridine | Carboxylic acids, PPSE/PPA | 1,3-Oxazolo derivatives | researchgate.net |

| 2-amino-3-hydroxypyridine | 1,1'-Carbonyldiimidazole | [3H]oxazolo[4,5b]pyridinone-2 | google.com |

| 1,4,5,6-tetrahydropyridin-6-one derivatives | Phosphorus oxychloride | Oxazolo[5,4-b]pyridines | nih.gov |

Synthesis of Polymeric and Macromolecular Derivatives

The presence of the 4-penten-1-yl group in this compound introduces a polymerizable moiety, making it a candidate for the synthesis of novel polymers. The terminal double bond is susceptible to various polymerization techniques, including radical, cationic, and coordination polymerization.

Furthermore, the amino group and the pyridine nitrogen offer sites for incorporation into polymeric backbones through condensation polymerization or as pendant groups that can be post-functionalized. Research on related aminopyridine compounds has demonstrated their ability to act as ligands for metal ions, leading to the formation of coordination polymers. For example, 2-amino-3-methylpyridine (B33374) has been shown to coordinate with silver(I) ions, where the ring nitrogen binds to the metal center and the amino group bridges to another metal ion, resulting in a polymeric structure. mdpi.com This coordination behavior suggests that this compound could similarly form coordination polymers, with the added potential for cross-linking or further modification via the pentenyl side chain.

The combination of a polymerizable alkene and a functional pyridine core within a single molecule provides a pathway to materials with tailored electronic, catalytic, or biomedical properties.

| Polymerization Strategy | Reactive Group(s) | Potential Polymer Type |

| Chain-growth polymerization | 4-penten-1-yl | Polyalkene with pendant pyridine groups |

| Coordination polymerization | Pyridine nitrogen, Amino group | Coordination polymer |

| Polycondensation | Amino group | Polyamides, Polyimines (with suitable co-monomers) |

Advanced Methodologies in Synthetic Chemistry and Characterization

Flow Chemistry and Continuous Processing for Efficient Synthesis.

The synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine, particularly the Grignard reaction step, can be significantly enhanced through the application of flow chemistry. aiche.orgchemicalindustryjournal.co.uk Traditional batch production of Grignard reagents and their subsequent reactions are often plagued by safety concerns due to their exothermic nature and sensitivity to air and moisture. aiche.orgchemicalindustryjournal.co.uk Continuous flow processing in microreactors offers a safer, more efficient, and scalable alternative. acs.orgnih.gov